Cas no 220352-36-3 ((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a difluorophenyl substituent, which enhances its utility in pharmaceutical and agrochemical applications. The stereospecific (1R,2R) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and drug development. The presence of fluorine atoms improves metabolic stability and bioavailability, while the cyclopropane ring contributes to conformational rigidity, aiding in the design of bioactive compounds. This compound serves as a versatile intermediate for synthesizing selective enzyme inhibitors or receptor modulators. Its well-defined structure and functional groups facilitate precise modifications, supporting research in medicinal chemistry and material science.
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid structure
220352-36-3 structure
商品名:(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
CAS番号:220352-36-3
MF:C10H8F2O2
メガワット:198.1661
MDL:MFCD20639702
CID:1030978
PubChem ID:9834218

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
    • (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
    • (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid
    • (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid
    • (1R,2R)-trans-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid
    • (1R-trans)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid
    • trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
    • trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
    • trans-2-(3,4-Difluoro-phenyl)-cyclopropanecarboxylic acid
    • CSLVZAGSOJLXCT-NKWVEPMBSA-N
    • (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylicacid
    • 2834AH
    • FCH3620455
    • FCH1219294
    • AX8254881
    • (1R,2R)-2-(
    • trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylicacid
    • MFCD22201080
    • Cyclopropanecarboxylic acid, 2-(3,4-difluorophenyl)-, (1R,2R)-
    • DB-222547
    • (1R,2R)-2-(3,4-Difluorophenyl)Cyclopropane Carboxylic Acid
    • AKOS016844814
    • AC9689
    • DTXSID60431457
    • CS-14545
    • Z2307311644
    • (1R,2R)-2-(3,4-Difluorophenyl) Cyclopropane Carboxylic Acid
    • 1006614-50-1
    • SCHEMBL248384
    • rac-(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
    • 220352-36-3
    • EN300-1655713
    • CS-M1813
    • MDL: MFCD20639702
    • インチ: 1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
    • InChIKey: CSLVZAGSOJLXCT-NKWVEPMBSA-N
    • ほほえんだ: FC1=C(C([H])=C([H])C(=C1[H])[C@]1([H])C([H])([H])[C@@]1([H])C(=O)O[H])F

計算された属性

  • せいみつぶんしりょう: 198.04900
  • どういたいしつりょう: 198.04923582g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 37.3

じっけんとくせい

  • 密度みつど: 1.435±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 78 - 81°C
  • ふってん: 308.1±42.0°C at 760 mmHg
  • フラッシュポイント: 140.1±27.9 °C
  • ようかいど: 極微溶性(0.17 g/l)(25ºC)、
  • PSA: 37.30000
  • LogP: 2.15290
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid セキュリティ情報

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D447015-50mg
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid
220352-36-3
50mg
$150.00 2023-05-18
ChemScence
CS-M1813-250mg
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
220352-36-3
250mg
$148.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R38710-250mg
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
220352-36-3
250mg
¥4872.0 2021-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8001-100MG
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
220352-36-3 95%
100MG
¥ 904.00 2023-03-15
ChemScence
CS-M1813-100mg
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
220352-36-3
100mg
$108.0 2022-04-27
ChemScence
CS-M1813-500mg
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
220352-36-3
500mg
$266.0 2022-04-27
TRC
D447015-1g
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid
220352-36-3
1g
$ 760.00 2022-06-05
Chemenu
CM202564-1g
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
220352-36-3 95%
1g
$729 2023-02-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R908581-250mg
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
220352-36-3 ≥95%
250mg
3,600.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R38710-100mg
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
220352-36-3
100mg
¥2512.0 2021-09-08

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid 合成方法

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid 関連文献

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acidに関する追加情報

Comprehensive Overview of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid (CAS No. 220352-36-3)

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 220352-36-3) is a chiral cyclopropane derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its stereospecific (1R,2R) configuration and difluorophenyl moiety, has garnered attention for its potential as a building block in drug discovery. Its unique structural features, including the cyclopropane ring and carboxylic acid functional group, make it a versatile intermediate for synthesizing bioactive molecules targeting enzymes and receptors.

The growing interest in fluorinated compounds like (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid stems from their enhanced metabolic stability and bioavailability, a trend highlighted in recent medicinal chemistry publications. Researchers are particularly focused on its role in developing CNS-active drugs, given the blood-brain barrier permeability often associated with fluorinated scaffolds. Questions such as "How does fluorination impact drug potency?" or "What are the synthetic routes for chiral cyclopropanes?" reflect common queries in scientific forums, underscoring the relevance of this compound.

From a synthetic perspective, CAS 220352-36-3 is typically prepared via diastereoselective cyclopropanation of appropriately substituted olefins, followed by chiral resolution. Its X-ray crystallography data confirms the rigid cyclopropane core, which contributes to its use in conformational restriction strategies for drug design. The 3,4-difluorophenyl group enhances π-stacking interactions in target binding, a feature exploited in kinase inhibitor development—a hot topic in cancer therapeutics research.

Environmental and green chemistry considerations are increasingly shaping the discussion around compounds like (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid. Researchers are exploring catalytic asymmetric synthesis methods to improve atom economy, responding to search trends like "sustainable fluorochemical production." Analytical techniques such as HPLC chiral separation and 19F-NMR are critical for quality control, addressing industry demands for high-purity chiral intermediates.

In the context of intellectual property, 220352-36-3 appears in several patents related to G-protein coupled receptor (GPCR) modulators, reflecting its utility in neurological disorder research. The compound's logP value and hydrogen bonding capacity make it a subject of computational chemistry studies, particularly in molecular docking simulations—a technique frequently searched alongside "drug-likeness prediction."

Future directions for (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid research may involve its incorporation into PROTACs (proteolysis targeting chimeras), an emerging therapeutic modality. The compound's stereochemical purity remains a key focus, with analytical challenges driving innovations in chiral stationary phase technology. As the pharmaceutical industry prioritizes targeted drug delivery, this fluorinated cyclopropane derivative continues to offer intriguing possibilities for structure-activity relationship (SAR) optimization.

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